molecular formula C17H21ClN4O2S B11055006 4-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]benzenesulfonamide

4-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]benzenesulfonamide

Cat. No.: B11055006
M. Wt: 380.9 g/mol
InChI Key: HSVHBRHOVGUBMI-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C17H21ClN4O2S. This compound is notable for its unique structure, which includes a pyrimidine ring, a piperidine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H~2~O~2~) in the presence of a CoFe2O4 magnetic nanocatalyst under reflux conditions . This is followed by further reactions to introduce the piperidine and benzenesulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzenesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N~1~-[1-(2,6-DIMETHYL-4-PYRIMIDINYL)-4-PIPERIDYL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrimidine ring, a piperidine ring, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H21ClN4O2S

Molecular Weight

380.9 g/mol

IUPAC Name

4-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C17H21ClN4O2S/c1-12-11-17(20-13(2)19-12)22-9-7-15(8-10-22)21-25(23,24)16-5-3-14(18)4-6-16/h3-6,11,15,21H,7-10H2,1-2H3

InChI Key

HSVHBRHOVGUBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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